n-Hexyllithium

概要

説明

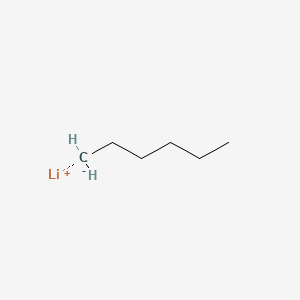

n-Hexyllithium, with the chemical formula C₆H₁₃Li, is an organolithium compound widely used in organic synthesis. It is typically encountered as a colorless or pale yellow solution in hexanes. This compound is highly sensitive to air and can ignite when exposed to water. This compound is primarily used as a strong base or as a lithiation reagent in various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: n-Hexyllithium is commonly prepared by the reaction of hexyl halides (such as hexyl chloride or hexyl bromide) with lithium metal. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C6H13X+2Li→C6H13Li+LiX

where X represents a halogen (Cl or Br).

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow processes. These processes involve the use of micro and mesoreactors, which offer improved safety and efficiency compared to traditional batch processes. The continuous flow method allows for better control over reaction conditions and reduces the risk of hazardous incidents .

化学反応の分析

Types of Reactions: n-Hexyllithium undergoes various types of reactions, including:

Deprotonation: It acts as a strong base and can deprotonate a wide range of acidic compounds, generating n-hexane as a byproduct.

Halogen-Metal Exchange: It can react with halogenated compounds to replace the halogen with a lithium atom.

Addition Reactions: It can add to unsaturated functional groups, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Deprotonation: Typically carried out in hydrocarbon solvents like hexane or tetrahydrofuran (THF) at low temperatures.

Halogen-Metal Exchange: Often performed with halogenated compounds like alkyl halides or aryl halides in the presence of an inert atmosphere.

Addition Reactions: Conducted in solvents like THF or diethyl ether, often at low temperatures to control the reactivity.

Major Products:

Deprotonation: Produces n-hexane as a byproduct.

Halogen-Metal Exchange: Forms organolithium compounds.

Addition Reactions: Generates new carbon-carbon bonds, leading to various organic products

科学的研究の応用

Chemical Properties and Preparation

n-Hexyllithium is typically encountered as a colorless or pale yellow solution in hexanes. It is a strong base and lithiation reagent, primarily prepared through the reaction of hexyl halides (such as hexyl chloride or bromide) with lithium metal in an inert atmosphere to prevent moisture interference. The general reaction can be expressed as:

where represents a halogen (Cl or Br). This compound is non-pyrophoric compared to other organolithium reagents, making it safer for industrial applications .

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis due to its ability to deprotonate various organic compounds, generating reactive carbanion intermediates. This property is particularly useful for:

- Lithiation of Arenes : It facilitates regioselective functionalization through ortho-lithiation of arenes containing directing groups.

- Synthesis of Complex Molecules : It acts as a strong base and nucleophile in the formation of carbon-carbon bonds .

Pharmaceuticals

In the pharmaceutical industry, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its utility extends to:

- Formation of Chiral Centers : The compound is instrumental in reactions that require the creation of chiral centers, which are crucial for drug efficacy.

- Production of Anticancer Agents : It has been used in the synthesis pathways for various anticancer compounds .

Agrochemicals

This compound plays a role in the development of agrochemical products, such as:

- Pesticides and Herbicides : Its ability to facilitate complex organic transformations makes it valuable in synthesizing active ingredients for pest control .

Material Science

In material science, this compound is utilized for:

- Polymerization Processes : It serves as an initiator for olefin polymerization, contributing to the development of advanced materials like polymers and nanomaterials.

- Synthesis of Nanostructured Materials : The compound's reactivity allows for the production of materials with specific properties tailored for various applications .

Data Table: Applications Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Lithiation, complex molecule synthesis | Regioselectivity, reactivity |

| Pharmaceuticals | API synthesis, chiral center formation | Drug efficacy enhancement |

| Agrochemicals | Pesticide and herbicide synthesis | Effective pest control |

| Material Science | Polymerization initiator | Development of advanced materials |

Case Study 1: Flow Chemistry with this compound

A recent study demonstrated the advantages of using this compound in flow chemistry setups. Researchers conducted lithiation reactions on key starting materials (KSMs) followed by carboxyl group attachment. The flow chemistry approach yielded significant benefits over traditional batch methods:

- Efficiency Gains : Achieved over 96% conversion rates with minimal impurities (<0.1%).

- Cost Reduction : Utility costs were reduced by approximately 70%, and solvent consumption decreased by 50% .

Case Study 2: Thermal Characterization

Another study focused on the thermal characterization of reactions involving this compound. The research highlighted how continuous flow systems could manage highly exothermic reactions effectively, avoiding undesired side reactions while maintaining precise control over reaction conditions .

作用機序

n-Hexyllithium exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate acidic compounds, generating n-hexane as a byproduct. Additionally, it can participate in halogen-metal exchange reactions, replacing halogens with lithium atoms. These reactions are facilitated by the highly reactive nature of the carbon-lithium bond, which allows for the formation of new carbon-carbon bonds in various organic synthesis reactions .

類似化合物との比較

n-Butyllithium: Similar in reactivity but generates butane as a byproduct instead of n-hexane.

Methyllithium: More reactive due to the smaller size of the methyl group.

tert-Butyllithium: Highly reactive and often used in sterically hindered environments.

Uniqueness of n-Hexyllithium: this compound is unique in that it generates n-hexane as a byproduct, which is a liquid and less hazardous compared to the gaseous butane produced by n-butyllithium. Additionally, this compound is slightly less reactive, making it more manageable in certain industrial applications .

生物活性

n-Hexyllithium (HexLi) is an organolithium compound with significant utility in organic synthesis due to its strong nucleophilic properties. This article explores the biological activity of this compound, focusing on its reactivity, applications, and safety considerations derived from diverse research findings.

This compound is a pyrophoric organolithium reagent, primarily used as a strong base and nucleophile in organic synthesis. Its reactivity is characterized by:

- Nucleophilicity : HexLi readily reacts with electrophiles, facilitating various organic transformations.

- Thermal Stability : The compound exhibits exothermic reactions, with a notable enthalpy change of approximately when reacting with ethanol under specific conditions .

- Solvent Effects : The choice of solvent significantly influences its reactivity. For instance, reactions in non-polar solvents like hexane can yield different outcomes compared to polar solvents .

Biological Activity and Applications

The biological activity of this compound is primarily explored through its applications in synthetic chemistry rather than direct biological effects. However, its role in the synthesis of biologically active compounds is noteworthy:

- Synthesis of Pharmaceuticals : this compound is utilized in the synthesis of various pharmaceutical intermediates. Its ability to deprotonate compounds efficiently allows for the formation of lithiated species that can undergo further reactions to yield complex molecules.

- Flow Chemistry : Recent studies highlight the use of this compound in continuous flow chemistry setups, which enhance reaction efficiency and safety by minimizing exposure to hazardous conditions .

1. Reaction with Ethanol

A study investigated the reaction kinetics of this compound with ethanol using a continuous flow calorimeter. The results indicated that the reaction proceeded rapidly, with completion times as short as 3.3 seconds under optimized conditions. This setup allowed for precise measurements of thermal behavior during the reaction .

| Condition | Enthalpy Change (kJ/mol) | Completion Time (s) |

|---|---|---|

| Ethanol (flow) | -297.6 | ≤3.3 |

| Ethanol (batch) | -206 | Variable |

2. Synthesis of Complex Molecules

In another case study, this compound was used to synthesize complex organic structures through metalation reactions. This approach demonstrated high yields and purity levels, showcasing its effectiveness in producing pharmaceutical compounds .

Safety and Toxicity Considerations

Due to its pyrophoric nature, handling this compound requires stringent safety protocols:

- Reactivity with Water : HexLi reacts violently with water, producing lithium hydroxide and flammable hydrogen gas.

- Toxicological Data : While specific biological toxicity data on this compound is limited, related organolithium compounds have been associated with various toxic effects including skin irritation and respiratory issues upon exposure .

特性

IUPAC Name |

lithium;hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h1,3-6H2,2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETVQRFGPOGIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCC[CH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074899 | |

| Record name | Lithium, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21369-64-2 | |

| Record name | Lithium, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hexyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HEXYLLITHIUM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of n-hexyllithium in organic chemistry?

A1: this compound is primarily used as a strong base and a nucleophile in organic synthesis. [, , , , ] It can deprotonate a wide range of organic compounds, generating reactive carbanion intermediates for further transformations. [, , ] For instance, it can facilitate ortho-lithiation of arenes containing directing groups like azetidine, allowing for regioselective functionalization. []

Q2: How does this compound interact with nickel(II) acetylacetonate?

A2: this compound acts as a reducing agent in its reaction with nickel(II) acetylacetonate. [] Complete reduction of one mole of nickel(II) acetylacetonate requires four moles of this compound, producing n-hexane and isomeric n-hexenes as byproducts. [] The presence of triphenylphosphane (PPh3) alters this reaction, requiring at least five moles of this compound and leading to the formation of biphenyl. []

Q3: What are the structural characteristics of this compound?

A3: this compound has the molecular formula C6H13Li and a molecular weight of 98.14 g/mol. [] While spectroscopic data like NMR can provide insights into its structure and behavior in solution, detailed characterization often relies on techniques like 13C and 6Li NMR spectroscopy. []

Q4: How does the structure of the alkyl group in alkyllithium compounds influence their aggregation behavior?

A4: The structure of the alkyl group significantly affects the aggregation state of alkyllithium compounds in solution. [] Studies employing 13C and 6Li NMR spectroscopy show that branching at the alpha or beta carbon of the alkyl group leads to observable 13C-6Li coupling, indicating the presence of specific aggregates and their potential fluxional behavior. []

Q5: What are the safety considerations when working with this compound?

A5: this compound is a highly reactive compound, sensitive to air and moisture. [, , ] It reacts violently with water, generating flammable hexane and corrosive lithium hydroxide. Therefore, handling this reagent requires strict inert atmosphere techniques, such as working under nitrogen or argon, and using dry solvents. [, , ]

Q6: How does the choice of solvent affect the reactivity of this compound?

A6: The solvent plays a crucial role in the reactivity of this compound. [, , ] Polar solvents like tetrahydrofuran (THF) can solvate the lithium cation more effectively, increasing the reactivity of the alkyllithium species. [, ] For instance, 2-MeTHF has been highlighted as a greener alternative to traditional solvents when using this compound for regioselective functionalization. []

Q7: What are the advantages of using this compound over other alkyllithium reagents like n-butyllithium?

A7: this compound is often considered a safer alternative to n-butyllithium in certain reactions. [] While both reagents share similar reactivity profiles, this compound exhibits a higher flash point, making it less prone to ignition upon accidental exposure to air. [] This safety advantage makes this compound a preferable choice in some synthetic applications.

Q8: How is this compound used in polymer chemistry?

A8: this compound, particularly its derivative 1,1-diphenyl-n-hexyllithium, acts as an initiator in anionic polymerization reactions. [, , ] These initiators can trigger the polymerization of monomers like methyl methacrylate and methacrylonitrile, leading to the formation of well-defined polymers with controlled molecular weight and tacticity. [, , ]

Q9: Has computational chemistry been applied to study this compound?

A9: While the provided abstracts don't delve into specific computational studies on this compound, computational methods like density functional theory (DFT) are frequently employed to investigate the structure, bonding, and reactivity of organolithium compounds. [] These calculations can provide valuable insights into the reaction mechanisms involving this compound and help predict its behavior in various chemical environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。